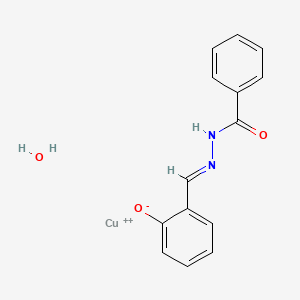
(Salicylaldehydebenzoylhydrazonato)copper(II)
Übersicht
Beschreibung
“(Salicylaldehydebenzoylhydrazonato)copper(II)” is a near-infrared fluorescent probe, referred to as CySBH, which has a salicylaldehyde benzoyl hydrazone group. This group acts as a selective and sensitive receptor for Cu2+. The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ can induce a distinct quench of the fluorescence intensity .
Synthesis Analysis
The probe CySBH was designed and synthesized for the purpose of detecting Cu2+ in living systems . The synthesis of CySBH is not explicitly detailed in the available resources .Molecular Structure Analysis
The salicylaldehyde benzoyl hydrazone group in CySBH specifically coordinates with Cu2+, which results in a distinct quench of the fluorescence intensity . More detailed structural analysis is not available in the current resources .Chemical Reactions Analysis
The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ induces a distinct quench of the fluorescence intensity . This allows for real-time tracking of Cu2+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Salicylaldehydebenzoylhydrazonato)copper(II)” are not explicitly detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Model Systems for Enzymatic Reactions :
- Copper(II) complexes with Schiff base ligands derived from amino acids and salicylaldehyde can serve as stable models for the intermediates in enzymatic amino acid transformations. These complexes, characterized by various physicochemical techniques, provide insight into the mechanisms of these biological processes (Koh et al., 1996).
Structural Studies and Ligand Behavior :
- Studies focusing on the crystal and molecular structure of salicylaldehyde derivatives complexed with copper(II) provide valuable information about ligand coordination and metal-ligand interactions. This is crucial for understanding the chemical behavior and potential applications of such complexes (Valdés-Martínez et al., 1996).
Investigation of Coordination Chemistry and Molecular Structure :
- Research on the reaction of salicylaldehyde-based copper(II) complexes with other compounds can reveal important details about changes in coordination spheres and molecular structure. Such studies are fundamental to the field of coordination chemistry (Matsumoto et al., 1985).
Catalytic and Oxidation Processes :
- Copper(II) complexes of salicylaldehyde derivatives have been used in studies related to air oxidation processes. These complexes can act as catalysts, leading to the formation of novel compounds, demonstrating their potential in catalytic applications (Jiao et al., 2011).
Application in Diagnostic Imaging :
- Certain copper(II) complexes with salicylaldehyde derivatives have been studied for their potential in diagnostic imaging, specifically for Alzheimer's disease. They show promise as radiopharmaceuticals for positron emission tomography (Lim et al., 2010).
Nucleic Acid Interaction Studies :
- Research on copper(II) complexes with Schiff bases derived from salicylaldehyde has shown that they can interact with DNA. These interactions are crucial for understanding the biological activity and potential therapeutic applications of these complexes (Tonde et al., 2006).
Environmental and Food Analysis Applications :
- Copper(II) complexes involving salicylaldehyde derivatives have been used in the development of methods for copper determination in environmental samples and food, demonstrating their utility in analytical chemistry (Lu et al., 2004).
Synthesis and Study of Schiff Base Metal Complexes :
- The synthesis and characterization of Schiff base metal complexes derived from salicylaldehyde and other compounds have been explored for their antibacterial properties, showcasing their potential in medicinal chemistry (Jeewoth et al., 1999).
Wirkmechanismus
The mechanism of action involves the specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+. This coordination can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu2+ . Copper(II) ions (Cu2+) play significant roles in various fundamental physiological processes .
Safety and Hazards
Zukünftige Richtungen
The probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu2+ in living systems . It has potential for use in clinical copper-related disease diagnosis . Future research may focus on improving the sensitivity and selectivity of such probes, and expanding their applications in bioimaging and disease diagnosis .
Eigenschaften
IUPAC Name |
copper;2-[(E)-(benzoylhydrazinylidene)methyl]phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.Cu.H2O/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H2/q;+2;/p-1/b15-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHICZJMUBLFEM-OVWKBUNZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13CuN2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83614-45-3 | |
| Record name | (Salicylaldehydebenzoylhydrazonato)copper(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083614453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
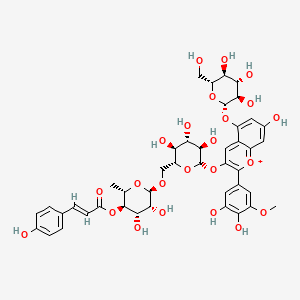
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)
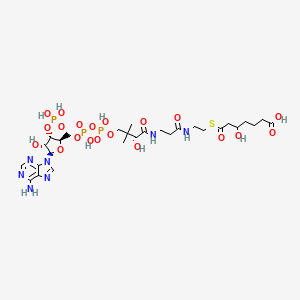
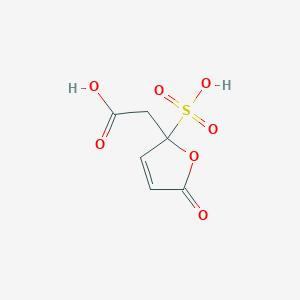
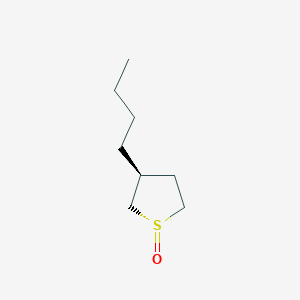
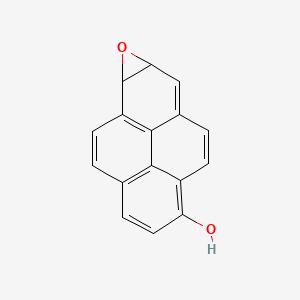
![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)